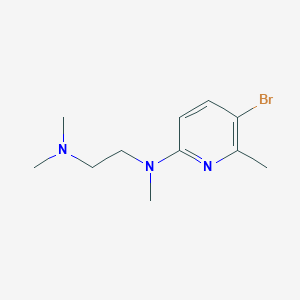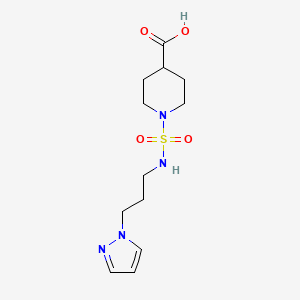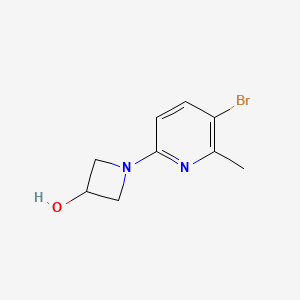
1-(5-Bromo-6-methylpyridin-2-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-6-methylpyridin-2-yl)azetidin-3-ol is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as BMA-10 and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BMA-10 is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. BMA-10 has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. BMA-10 has also been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
BMA-10 has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and the sigma-1 receptor, BMA-10 has been found to modulate the activity of various ion channels, including the NMDA receptor and the GABA receptor. BMA-10 has also been found to increase the levels of certain neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the advantages of BMA-10 is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of BMA-10 is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of BMA-10. One area of research is the development of more potent analogs of BMA-10 that may be more effective in the treatment of neurological disorders and cancer. Another area of research is the elucidation of the precise mechanism of action of BMA-10, which may lead to the development of more targeted therapies. Finally, the potential use of BMA-10 in combination with other drugs for the treatment of various diseases should also be explored.
Synthesis Methods
The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)azetidin-3-ol involves several steps. The starting material is 6-methyl-5-bromo-2-pyridinecarboxaldehyde, which is converted to the corresponding acid via a Grignard reaction. This acid is then reacted with an amine to form the azetidine ring. The final step involves the addition of a hydroxyl group to the azetidine ring to form BMA-10.
Scientific Research Applications
BMA-10 has been studied extensively for its potential applications in various fields. One of the most promising applications is in the treatment of Alzheimer's disease. BMA-10 has been found to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the development of Alzheimer's disease. BMA-10 has also been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-8(10)2-3-9(11-6)12-4-7(13)5-12/h2-3,7,13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFSCCYAMUTCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CC(C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-methylpyridin-2-yl)azetidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)
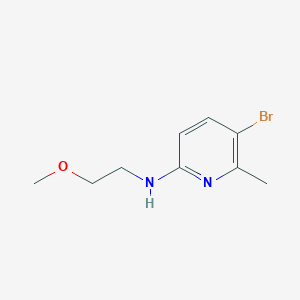

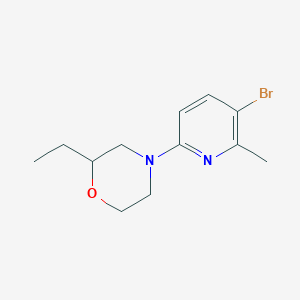

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)

